molecular formula C9H5Cl2FO2 B1412757 2,6-Dichloro-4-fluorocinnamic acid CAS No. 1807314-16-4

2,6-Dichloro-4-fluorocinnamic acid

Cat. No.: B1412757
CAS No.: 1807314-16-4
M. Wt: 235.04 g/mol
InChI Key: YWHZEYBPFCFUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-fluorocinnamic acid is a halogenated cinnamic acid derivative characterized by chlorine substitutions at the 2- and 6-positions of the benzene ring and a fluorine atom at the 4-position. This compound is structurally related to other halogenated aromatic acids but is distinguished by its unique substitution pattern, which influences its physicochemical properties and reactivity. For example, halogenated cinnamic acids are often utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects .

Properties

CAS No.

1807314-16-4

Molecular Formula

C9H5Cl2FO2

Molecular Weight

235.04 g/mol

IUPAC Name

3-(2,6-dichloro-4-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Cl2FO2/c10-7-3-5(12)4-8(11)6(7)1-2-9(13)14/h1-4H,(H,13,14)

InChI Key

YWHZEYBPFCFUAL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)C=CC(=O)O)Cl)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=CC(=O)O)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-dichloro-4-fluorocinnamic acid with structurally related compounds based on substitution patterns, functional groups, and applications. Key analogs include halogenated nicotinic acids, trifluoromethylphenylacetic acids, and other fluorinated cinnamic acid derivatives.

Table 1: Structural Comparison of Halogenated Aromatic Acids

Compound Name Substituent Positions Key Functional Groups Similarity Score* Applications/Notes
This compound 2-Cl, 6-Cl, 4-F Carboxylic acid N/A Intermediate in organic synthesis
6-Chloro-2-fluoronicotinic acid 6-Cl, 2-F Carboxylic acid 0.78 Agrochemical precursor
2,6-Dichloro-5-fluoro-4-methylnicotinic acid 2-Cl, 6-Cl, 5-F, 4-CH₃ Carboxylic acid 0.78 Pharmaceutical intermediate
2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid 2-Cl, 6-Cl, 4-CF₃ Acetic acid 0.98 High similarity in halogenation pattern
α-Cyano-2,4-difluorocinnamic acid 2-F, 4-F, α-CN Cyano, carboxylic acid N/A Matrix for MALDI mass spectrometry

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) in referenced databases .

Key Findings :

Fluorine at the 4-position may improve metabolic stability in biological systems compared to non-fluorinated analogs, a feature observed in related trifluoromethylphenylacetic acids .

Synthetic Accessibility: Compounds with multiple halogens (e.g., 2,6-dichloro-4-acetylphenol derivatives) often require multistep synthesis involving Fries rearrangements and phosphorylation, as seen in related workflows . This complexity contrasts with simpler halogenated nicotinic acids, which are synthesized via direct halogenation .

Functional Group Impact: The carboxylic acid group in this compound enables conjugation reactions (e.g., esterification), whereas analogs like α-cyano-2,4-difluorocinnamic acid incorporate cyano groups for specialized applications (e.g., analytical chemistry) .

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